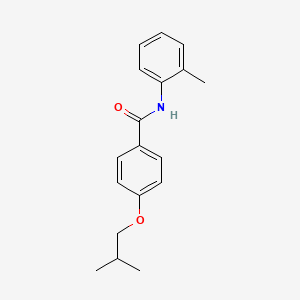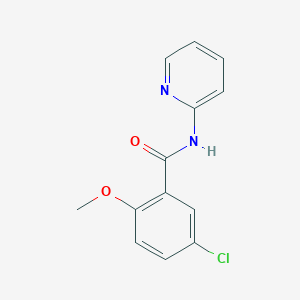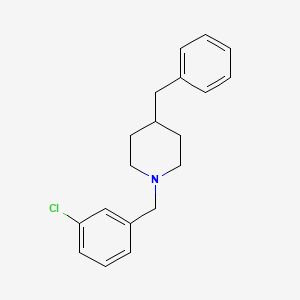![molecular formula C18H14Cl2N2O2S B5851127 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases. Another potential direction is the study of the mechanism of action of this compound, as this could provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide involves the reaction of 2-chlorobenzylamine with 2-bromoacetyl chloride to obtain 5-(2-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-chlorophenoxyacetic acid to obtain the final product.
Applications De Recherche Scientifique
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-5-7-14(8-6-13)24-11-17(23)22-18-21-10-15(25-18)9-12-3-1-2-4-16(12)20/h1-8,10H,9,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJAJPXVULIKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)


![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)